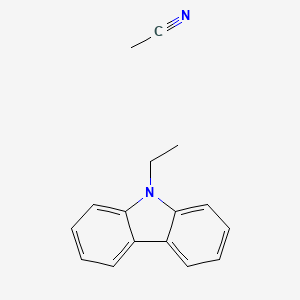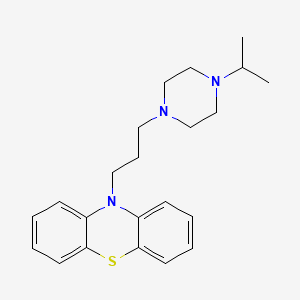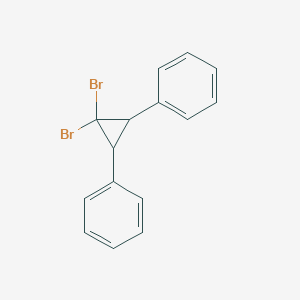
Benzene, 1,1'-(3,3-dibromo-1,2-cyclopropanediyl)bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,1’-(3,3-dibromo-1,2-cyclopropanediyl)bis- is a chemical compound with the molecular formula C15H12Br2 and a molecular weight of 352.06 g/mol . This compound features a benzene ring substituted with a 3,3-dibromo-1,2-cyclopropanediyl group, making it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
The synthesis of Benzene, 1,1’-(3,3-dibromo-1,2-cyclopropanediyl)bis- typically involves the reaction of benzene derivatives with brominated cyclopropane intermediates. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale bromination reactions under optimized conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Benzene, 1,1’-(3,3-dibromo-1,2-cyclopropanediyl)bis- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions or amines under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding dibromo derivatives or reduction to remove bromine atoms.
Cyclopropane Ring Reactions: The cyclopropane ring can participate in ring-opening reactions under specific conditions, leading to different structural derivatives.
Common reagents used in these reactions include strong bases, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Benzene, 1,1’-(3,3-dibromo-1,2-cyclopropanediyl)bis- has several scientific research applications:
Wirkmechanismus
The mechanism of action of Benzene, 1,1’-(3,3-dibromo-1,2-cyclopropanediyl)bis- involves its interaction with molecular targets through its bromine atoms and cyclopropane ring. The bromine atoms can participate in electrophilic substitution reactions, while the cyclopropane ring can undergo ring-opening reactions, leading to various downstream effects . These interactions can affect molecular pathways and biological processes, making the compound useful for studying specific biochemical mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Benzene, 1,1’-(3,3-dibromo-1,2-cyclopropanediyl)bis- include:
1,3-Dibromobenzene: An aryl bromide with similar bromine substitution but lacking the cyclopropane ring.
Benzene, 1,2-dibromo-3,4,5,6-tetrafluoro-: A compound with both bromine and fluorine substitutions, offering different reactivity and properties.
(1,3-Dibromopropyl)benzene: Features a propyl chain with bromine substitutions, differing in the length and flexibility of the carbon chain.
The uniqueness of Benzene, 1,1’-(3,3-dibromo-1,2-cyclopropanediyl)bis- lies in its combination of bromine atoms and a cyclopropane ring, which imparts distinct chemical and physical properties compared to its analogs.
Eigenschaften
CAS-Nummer |
101246-06-4 |
|---|---|
Molekularformel |
C15H12Br2 |
Molekulargewicht |
352.06 g/mol |
IUPAC-Name |
(2,2-dibromo-3-phenylcyclopropyl)benzene |
InChI |
InChI=1S/C15H12Br2/c16-15(17)13(11-7-3-1-4-8-11)14(15)12-9-5-2-6-10-12/h1-10,13-14H |
InChI-Schlüssel |
PXSQEICOMZUJBY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2C(C2(Br)Br)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



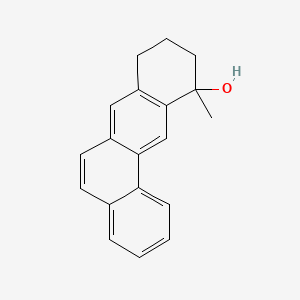
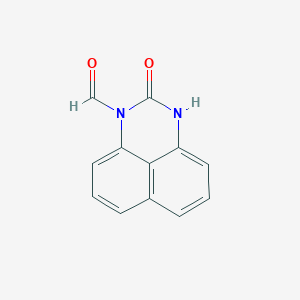
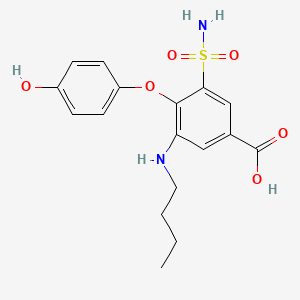
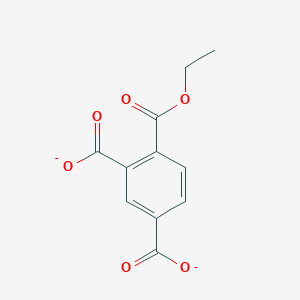
![N'-[(4-methylphenyl)carbonyl]biphenyl-4-carbohydrazide](/img/structure/B14336211.png)
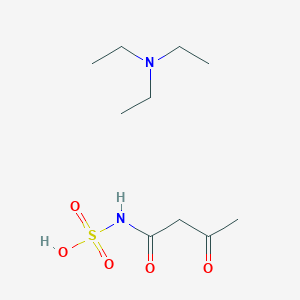
![7-chloro-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B14336217.png)
![7-Oxabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B14336225.png)
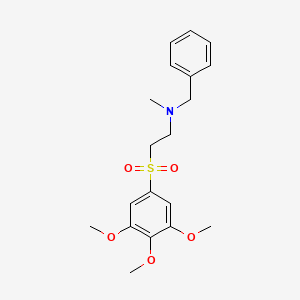

![Carbamic acid;4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenol](/img/structure/B14336255.png)
